molecular formula C34H32N7NaO3 B14252795 Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate

Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate

Cat. No.: B14252795
M. Wt: 609.7 g/mol
InChI Key: DNDFNZUKFGWMTD-UHFFFAOYSA-N
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Description

The compound Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate is a sodium salt derivative featuring a complex heterocyclic framework. Its structure includes:

  • An imidazo[4,5-c]pyridine core with a butyl substituent.
  • A 1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl moiety linked via a phenyl group.
  • A sodium counterion, enhancing solubility in polar solvents.

While direct data for this compound are absent in the provided evidence, its structural analogs from the benzoimidazo and oxadiazole families (Evidences 1–8) offer insights into comparative properties.

Properties

Molecular Formula

C34H32N7NaO3

Molecular Weight

609.7 g/mol

IUPAC Name

sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate

InChI

InChI=1S/C34H32N7O3.Na/c1-3-5-14-30-35-29-19-20-40(22-25-10-6-7-12-27(25)34(43)44-4-2)33(42)31(29)41(30)21-23-15-17-24(18-16-23)26-11-8-9-13-28(26)32-36-38-39-37-32;/h6-13,15-20H,3-5,14,21-22H2,1-2H3;/q-1;+1

InChI Key

DNDFNZUKFGWMTD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=N[N-]N=N5)C(=O)N(C=C2)CC6=CC=CC=C6C(=O)OCC.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate involves multiple steps, including the formation of imidazole and pyridine rings. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate or pyridine moieties, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Research Implications

  • Pharmacological Potential: The sodium salt’s solubility makes it a candidate for aqueous formulations, unlike neutral analogs.
  • Synthetic Challenges: Introducing the 1,2,4-triaza-azanidacyclopenta moiety (absent in Evidences 1–8) may require novel cyclization strategies.
  • Stability: Halogenated analogs (Evidences 7–8) show higher stability, suggesting the target’s bromo/chloro variants could be explored.

Substituent-driven solubility and stability.

Sodium counterion’s role in enhancing bioavailability.

Spectroscopic fingerprints for quality control.

Further studies should focus on synthesizing the target compound and validating these hypotheses.

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